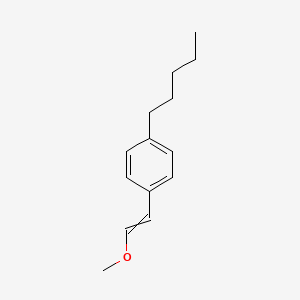
1-(2-Methoxyethenyl)-4-pentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethenyl)-4-pentylbenzene is an organic compound with a unique structure that includes a methoxyethenyl group attached to a benzene ring, which is further substituted with a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethenyl)-4-pentylbenzene typically involves the reaction of 4-pentylbenzaldehyde with methoxyethene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethenyl)-4-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methoxyethenyl group to a methoxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Methoxyethyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(2-Methoxyethenyl)-4-pentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-Methoxyethenyl)-4-pentylbenzene exerts its effects involves interactions with specific molecular targets. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework, while the pentyl chain contributes to the compound’s hydrophobic properties .
Comparison with Similar Compounds
- 1,2-Dimethoxy-4-(2-methoxyvinyl)benzene
- Elemicin
- Methyl eugenol
Comparison: 1-(2-Methoxyethenyl)-4-pentylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
63617-58-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(2-methoxyethenyl)-4-pentylbenzene |
InChI |
InChI=1S/C14H20O/c1-3-4-5-6-13-7-9-14(10-8-13)11-12-15-2/h7-12H,3-6H2,1-2H3 |
InChI Key |
OFFLQQMKBYBGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















